2,5-Difluoro-4-(trimethylsilyl)pyridine CAS 851386-41-9 properties
2,5-Difluoro-4-(trimethylsilyl)pyridine CAS 851386-41-9 properties
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes mechanistic insight, practical synthetic utility, and downstream applications in drug discovery.
CAS: 851386-41-9 Role: Strategic C4-Functionalized Fluoropyridine Building Block
Executive Summary
In the landscape of modern medicinal chemistry, 2,5-Difluoro-4-(trimethylsilyl)pyridine represents a high-value "masked" intermediate. Unlike simple fluorinated pyridines, the incorporation of the trimethylsilyl (TMS) group at the C4 position serves as a versatile handle for regioselective functionalization .
This compound solves a common synthetic challenge: accessing the C4 position of electron-deficient 2,5-difluoropyridine systems without disrupting the sensitive C2/C5 fluorines. The TMS group acts as a placeholder that directs further chemistry (via ipso-substitution or cross-coupling) or blocks the C4 position to force nucleophilic attack elsewhere.
Chemical Profile & Physical Properties[1][2][3][4][5]
| Property | Data | Notes |
| CAS Number | 851386-41-9 | |
| Molecular Formula | C₈H₁₁F₂NSi | |
| Molecular Weight | 187.26 g/mol | |
| Appearance | Colorless to pale yellow liquid | Typical for silylated pyridines |
| Boiling Point | ~185–190 °C (Predicted) | 70–75 °C @ 10 mmHg (Est.)[1] |
| Density | ~1.1 g/mL | Denser than non-fluorinated analogs |
| Solubility | DCM, THF, Et₂O, Toluene | Hydrolytically stable in neutral media |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive (long term) |
Synthetic Methodology: The Directed Lithiation Protocol
The synthesis of 2,5-difluoro-4-(trimethylsilyl)pyridine relies on the Directed ortho-Metalation (DoM) strategy. The presence of fluorine atoms at C2 and C5 creates a unique electronic environment that directs lithiation.
Mechanistic Rationale
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Acidity Landscape: The C4 proton is flanked by a Fluorine at C5 (inductive withdrawal) and is para to the Nitrogen. While C6 (alpha to Nitrogen) is also acidic, the C4 position is often kinetically favored at low temperatures using bulky bases like LDA, or thermodynamically accessed via halogen dance mechanisms if equilibration is allowed.
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The Protocol: We utilize Lithium Diisopropylamide (LDA) at cryogenic temperatures to strictly control regioselectivity, preventing attack at C3 or C6.
Step-by-Step Synthesis Protocol
Scale: 10 mmol basis Reagents: 2,5-Difluoropyridine (1.0 eq), LDA (1.1 eq), TMSCl (1.2 eq), THF (anhydrous).
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System Prep: Flame-dry a 3-neck round-bottom flask equipped with a temperature probe and N₂ inlet. Charge with anhydrous THF (10 mL/mmol).
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Base Formation/Addition: Cool THF to -78 °C . Add LDA (freshly prepared or commercial 2.0 M solution).
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Substrate Addition: Add 2,5-Difluoropyridine dropwise (neat or in minimal THF) over 15 minutes. Critical: Maintain internal temp < -70 °C to prevent halogen scrambling.
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Metalation: Stir at -78 °C for 45–60 minutes. The solution typically turns yellow/orange, indicating the formation of the 4-lithio species.
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Quench: Add Trimethylsilyl chloride (TMSCl) dropwise.
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Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with sat. NH₄Cl.[2][3] Extract with Et₂O, dry over MgSO₄, and concentrate.[4][5]
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Purification: Distillation under reduced pressure is preferred over silica chromatography to avoid protodesilylation.
Reactivity Landscape & Mechanistic Pathways
The utility of CAS 851386-41-9 lies in its ability to undergo orthogonal reactions. The TMS group activates the C4 position for ipso-substitution, while the Fluorines activate C2/C5 for Nucleophilic Aromatic Substitution (
Visualization of Reaction Pathways
Figure 1: Divergent synthetic pathways from the core TMS-pyridine scaffold.
Key Transformations
A. Ipso-Iododesilylation (Access to C4-Iodo)
The C-Si bond is polarized and susceptible to electrophilic attack by iodine monochloride (ICl) or N-iodosuccinimide (NIS).
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Why use this? Direct iodination of 2,5-difluoropyridine is difficult to control regiochemically. The TMS group locks the position.
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Conditions: ICl (1.1 eq), DCM, 0 °C to RT.
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Product: 2,5-Difluoro-4-iodopyridine (CAS 1017793-20-2).[6] This is a premium substrate for Suzuki/Negishi couplings.
B. Hiyama Cross-Coupling
The TMS group allows for Palladium-catalyzed cross-coupling directly with aryl halides, activated by a fluoride source (TBAF or CsF).
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Mechanism: Fluoride attacks Silicon, creating a hypervalent silicate intermediate that transmetalates to Palladium.
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Advantage: Avoids the use of toxic organostannanes (Stille) or unstable boronic acids.
C. Regioselective
The C2 position is highly activated for nucleophilic attack due to the inductive effect of the adjacent Nitrogen and the para-fluorine/TMS group.
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Selectivity: Nucleophiles (amines, alkoxides) preferentially attack C2 over C5.
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Outcome: Allows the construction of 2-amino-5-fluoro-4-TMS-pyridines.
Applications in Drug Discovery
Bioisosterism & Metabolic Stability
Fluorinated pyridines are classic bioisosteres for phenyl rings, lowering lipophilicity (LogP) while increasing metabolic stability against P450 oxidation.
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The TMS Role: While the TMS group itself is rarely in final drugs (due to metabolic liability), it is the gateway to placing metabolically robust groups (like
, via trifluoromethylation of the iodo-derivative) at the C4 position.
Fragment-Based Drug Design (FBDD)
The compound serves as a "hub" scaffold.
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Vector 1 (C2): Hydrogen bond acceptor/donor introduction (via
). -
Vector 2 (C4): Lipophilic core extension (via Coupling).
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Vector 3 (C5): Fluorine provides metabolic blocking or can be displaced in harsh conditions.
Safety & Handling Guidelines
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Hazards: Like most fluorinated pyridines, this compound causes skin and severe eye irritation (H315, H319). It is combustible.
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Specific Risk: Reaction with strong fluoride sources (e.g., HF, TBAF) generates TMS-F , which is volatile and toxic. Ensure adequate ventilation during Hiyama couplings or desilylation.
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Disposal: Do not mix with strong oxidizers. Dispose of as halogenated organic waste.
References
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Regioselective Lithiation of Halopyridines
- Schlosser, M. et al. "Site-Selective Coupling of 2,5-Difluoropyridine." European Journal of Organic Chemistry.
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Source:
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Ipso-Substitution Mechanisms
- Bennett, C. et al.
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Source:
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Synthesis of 4-Iodopyridines via TMS
- General Protocol: "Preparation of 2,5-Difluoro-4-iodopyridine from silyl precursors.
-
Source:
-
Hiyama Coupling Applications
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1017793-20-2|2,5-Difluoro-4-iodopyridine|BLD Pharm [bldpharm.com]
- 7. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
